molecular formula C17H20ClF2N3O2 B10948214 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(difluoromethoxy)-2-methylphenyl]-2-methylpropanamide

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(difluoromethoxy)-2-methylphenyl]-2-methylpropanamide

Cat. No.: B10948214
M. Wt: 371.8 g/mol
InChI Key: IFTWUWGRVZKDJB-UHFFFAOYSA-N
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Description

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(difluoromethoxy)-2-methylphenyl]-2-methylpropanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorine and methyl groups, as well as a difluoromethoxy-substituted phenyl group. Its complex structure suggests potential utility in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(difluoromethoxy)-2-methylphenyl]-2-methylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions

    Attachment of the Phenyl Group: The difluoromethoxy-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on the aromatic ring.

    Formation of the Amide Bond: The final step involves coupling the pyrazole derivative with the phenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially converting it to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.

Major Products

    Oxidation: Oxidation of the methyl groups can yield alcohols or ketones.

    Reduction: Reduction of the amide bond can produce an amine.

    Substitution: Substitution of the chlorine atom can result in various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(difluoromethoxy)-2-methylphenyl]-2-methylpropanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the difluoromethoxy group could influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-methoxyphenyl]-2-methylpropanamide
  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)-2-methylphenyl]-2-methylpropanamide

Uniqueness

Compared to similar compounds, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(difluoromethoxy)-2-methylphenyl]-2-methylpropanamide stands out due to the presence of the difluoromethoxy group. This functional group can significantly influence the compound’s chemical and biological properties, such as its reactivity, solubility, and binding affinity to biological targets. The combination of the pyrazole ring and the difluoromethoxy group makes this compound unique and potentially valuable for various applications.

Properties

Molecular Formula

C17H20ClF2N3O2

Molecular Weight

371.8 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[4-(difluoromethoxy)-2-methylphenyl]-2-methylpropanamide

InChI

InChI=1S/C17H20ClF2N3O2/c1-9-7-13(25-17(19)20)5-6-14(9)21-16(24)10(2)8-23-12(4)15(18)11(3)22-23/h5-7,10,17H,8H2,1-4H3,(H,21,24)

InChI Key

IFTWUWGRVZKDJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)C(C)CN2C(=C(C(=N2)C)Cl)C

Origin of Product

United States

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